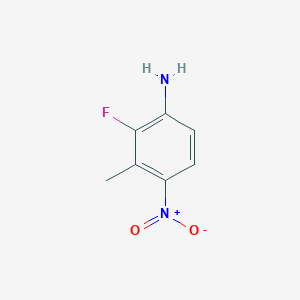![molecular formula C24H36N8O5S2 B13431001 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamine disulfide hydrate, also known as vitamin B1 disulfide, is a derivative of thiamine (vitamin B1). It is a water-soluble compound that plays a crucial role in energy metabolism and is essential for the proper functioning of the nervous system. Thiamine disulfide hydrate is often used in dietary supplements and pharmaceuticals to treat thiamine deficiency and related neurological conditions .
準備方法
Synthetic Routes and Reaction Conditions: Thiamine disulfide hydrate can be synthesized through the oxidation of thiamine using mild oxidizing agents. One common method involves the reaction of thiamine with iodine in an aqueous solution, followed by the addition of a reducing agent to form the disulfide bond . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of thiamine disulfide hydrate involves large-scale synthesis using similar oxidation-reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions: Thiamine disulfide hydrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Controlled pH (typically acidic or neutral), moderate temperatures (25-60°C).
Major Products Formed:
Oxidation Products: Thiamine sulfonic acid.
Reduction Products: Thiamine thiol.
Substitution Products: Various thiamine derivatives depending on the substituent introduced
科学的研究の応用
Thiamine disulfide hydrate has a wide range of applications in scientific research:
Medicine: Used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Employed in the formulation of dietary supplements and fortified foods to enhance thiamine content.
作用機序
Thiamine disulfide hydrate exerts its effects by being converted to thiamine within the body. Once inside the cells, thiamine is phosphorylated to form thiamine diphosphate (ThDP), an essential coenzyme for several enzymatic reactions involved in carbohydrate metabolism. ThDP acts as a cofactor for enzymes such as pyruvate dehydrogenase and transketolase, facilitating the conversion of glucose into energy . The compound’s ability to cross cell membranes without the need for transporters enhances its bioavailability and effectiveness .
類似化合物との比較
Thiamine disulfide hydrate is unique compared to other thiamine derivatives due to its disulfide bond, which allows it to easily penetrate cell membranes. Similar compounds include:
Thiamine Tetrahydrofurfuryl Disulfide (TTFD): Known for its enhanced bioavailability and ability to cross the blood-brain barrier, making it effective for neurological applications.
Sulbutiamine: A lipid-soluble thiamine derivative that increases thiamine levels in the brain and is used as a central nervous system stimulant.
Thiamine disulfide hydrate stands out due to its balanced properties of bioavailability and ease of synthesis, making it a versatile compound for various applications.
特性
分子式 |
C24H36N8O5S2 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate |
InChI |
InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2 |
InChIキー |
BQNDZWAQLARMLH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


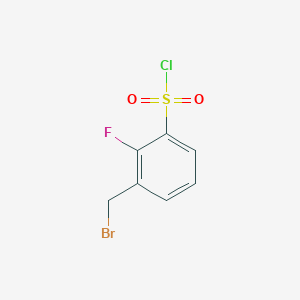
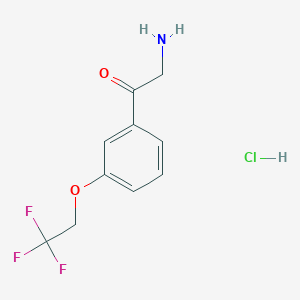
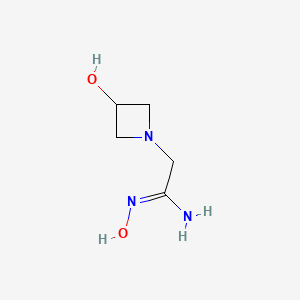
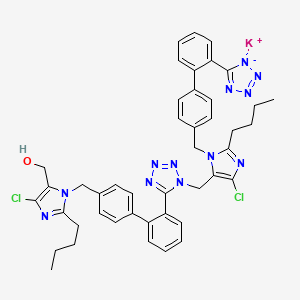
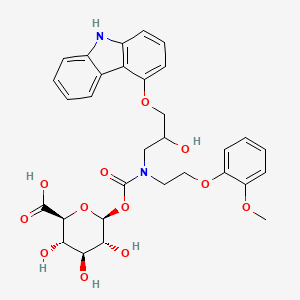
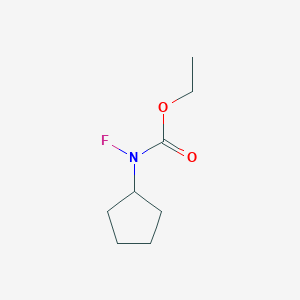
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
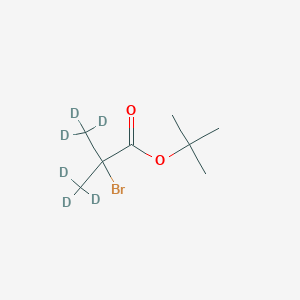
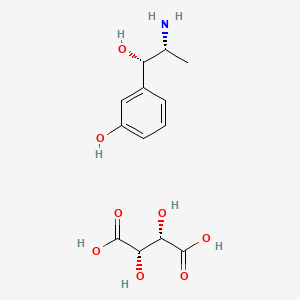
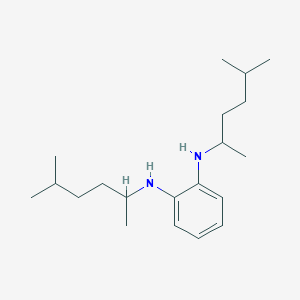
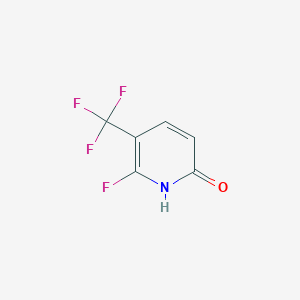
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
